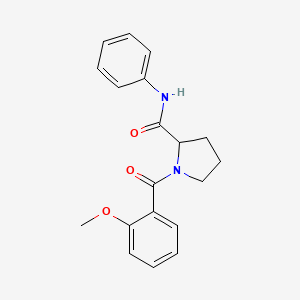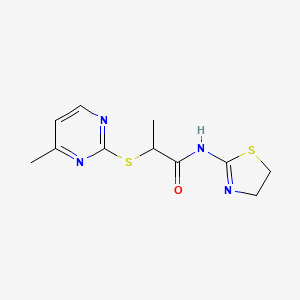![molecular formula C13H13NO3 B6046275 3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B6046275.png)
3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one is a Schiff base compound that has garnered significant interest in the field of coordination chemistry. Schiff bases are known for their role in catalysis, enzymatic reactions, and the development of molecular architectures . This compound, in particular, is characterized by its unique structure, which includes a cyclohexenone ring and an imine group, making it a versatile molecule for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-hydroxy-2-cyclohexen-1-one. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
科学研究应用
3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
作用机制
The mechanism of action of 3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one primarily involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The imine group in the compound plays a crucial role in binding to metal ions, facilitating the formation of coordination complexes .
相似化合物的比较
Similar Compounds
2-Hydroxybenzaldehyde: A precursor in the synthesis of the compound.
3-Hydroxy-2-cyclohexen-1-one: Another precursor used in the synthesis.
2,2′-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): A similar Schiff base compound with different substituents.
Uniqueness
3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one is unique due to its specific structure, which allows it to form stable metal complexes with diverse applications in catalysis, biology, and material science. Its ability to undergo various chemical reactions further enhances its versatility in scientific research .
属性
IUPAC Name |
3-hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-11-6-3-7-12(16)9(11)8-14-10-4-1-2-5-13(10)17/h1-2,4-5,8,15,17H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEDBRFYYQTAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B6046201.png)
![2-(2H-indazol-2-yl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6046207.png)
![5-(3-bromophenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6046208.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6046213.png)
![7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046217.png)

![4-[(E)-(2-{5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol](/img/structure/B6046233.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6046234.png)

![4,7,7-trimethyl-3-oxo-N-(2-thiophen-2-ylethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6046242.png)
![1-(cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6046249.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6046266.png)
![3-chloro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-thiophenecarboxamide](/img/structure/B6046268.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B6046269.png)
